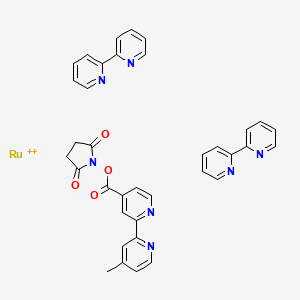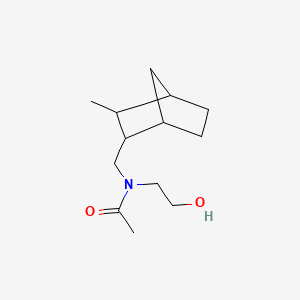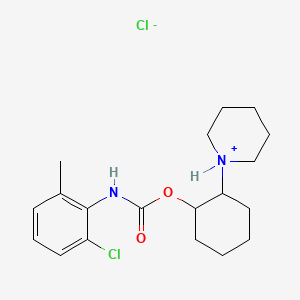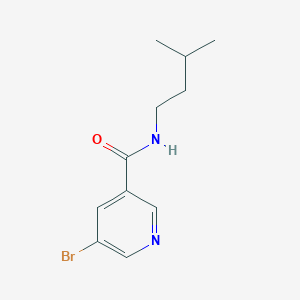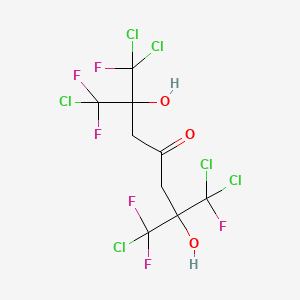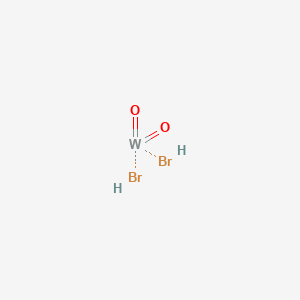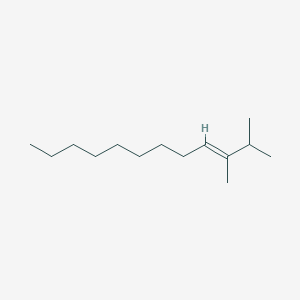
E-2,3-dimethyl-3-dodecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-2,3-Dimethyl-3-dodecene is an organic compound with the molecular formula C14H28. It is an alkene characterized by the presence of a double bond between the third and fourth carbon atoms in the dodecane chain, with two methyl groups attached to the second and third carbon atoms. This compound is notable for its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-2,3-Dimethyl-3-dodecene typically involves the use of thiol esters and organolithium reagents. One common method includes the reaction of S-phenyl decanoate with butyllithium in the presence of diisopropylamine and tetrahydrofuran. The reaction is carried out at low temperatures, around -78°C, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: E-2,3-Dimethyl-3-dodecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like peroxycarboxylic acids.
Reduction: Hydrogenation of the double bond can convert it into the corresponding alkane.
Substitution: The double bond can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation.
Substitution: Halogens like bromine or chlorine can be used for halogenation reactions.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Resulting from hydrogenation.
Haloalkanes: Produced from halogenation reactions.
Scientific Research Applications
E-2,3-Dimethyl-3-dodecene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, although specific applications are less common.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of E-2,3-Dimethyl-3-dodecene in chemical reactions involves the interaction of its double bond with various reagents. For example, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming an oxacyclopropane ring . This compound’s reactivity is primarily due to the presence of the double bond, which can participate in various addition and substitution reactions.
Comparison with Similar Compounds
- 2,3-Dimethyl-2-butene
- 2,3-Dimethyl-2-pentene
- 2,3-Dimethyl-2-hexene
Comparison: E-2,3-Dimethyl-3-dodecene is unique due to its longer carbon chain compared to similar compounds like 2,3-Dimethyl-2-butene or 2,3-Dimethyl-2-pentene. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for different applications .
Properties
Molecular Formula |
C14H28 |
|---|---|
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(E)-2,3-dimethyldodec-3-ene |
InChI |
InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h12-13H,5-11H2,1-4H3/b14-12+ |
InChI Key |
VHLOJMKUCZZJEL-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCCCC/C=C(\C)/C(C)C |
Canonical SMILES |
CCCCCCCCC=C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


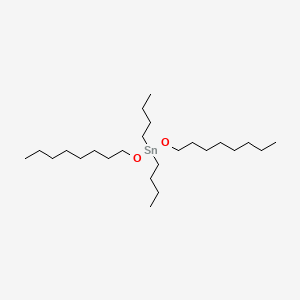
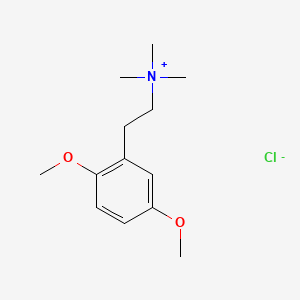
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)


![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
